molecular formula C23H29F3O6 B12766061 16-(3-(Trifluoromethyl)phenoxy)-17,18,19,20-tetranor-2,3-trans-didehydro-pgf1-alpha CAS No. 73307-37-6

16-(3-(Trifluoromethyl)phenoxy)-17,18,19,20-tetranor-2,3-trans-didehydro-pgf1-alpha

Cat. No.: B12766061
CAS No.: 73307-37-6
M. Wt: 458.5 g/mol
InChI Key: WWSWYXNVCBLWNZ-GENIHYLESA-N
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Description

16-(3-(Trifluoromethyl)phenoxy)-17,18,19,20-tetranor-2,3-trans-didehydro-pgf1-alpha is a synthetic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group attached to a phenoxy ring, which is further connected to a tetranor structure. The presence of the trifluoromethyl group imparts significant chemical stability and reactivity, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-(3-(Trifluoromethyl)phenoxy)-17,18,19,20-tetranor-2,3-trans-didehydro-pgf1-alpha typically involves multiple steps, starting with the preparation of the trifluoromethyl phenoxy precursor. This precursor is then subjected to various chemical reactions to introduce the tetranor structure and achieve the final compound. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

16-(3-(Trifluoromethyl)phenoxy)-17,18,19,20-tetranor-2,3-trans-didehydro-pgf1-alpha undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

16-(3-(Trifluoromethyl)phenoxy)-17,18,19,20-tetranor-2,3-trans-didehydro-pgf1-alpha has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 16-(3-(Trifluoromethyl)phenoxy)-17,18,19,20-tetranor-2,3-trans-didehydro-pgf1-alpha involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

16-(3-(Trifluoromethyl)phenoxy)-17,18,19,20-tetranor-2,3-trans-didehydro-pgf1-alpha stands out due to its unique tetranor structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

73307-37-6

Molecular Formula

C23H29F3O6

Molecular Weight

458.5 g/mol

IUPAC Name

(E)-7-[(2R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C23H29F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-21,27-29H,2,4,8-9,13-14H2,(H,30,31)/b3-1+,11-10+/t16-,18?,19-,20?,21?/m1/s1

InChI Key

WWSWYXNVCBLWNZ-GENIHYLESA-N

Isomeric SMILES

C1C([C@@H](C(C1O)C/C=C/CCCC(=O)O)/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)O

Canonical SMILES

C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O

Origin of Product

United States

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